3-Ethoxyacryloyl chloride

Descripción general

Descripción

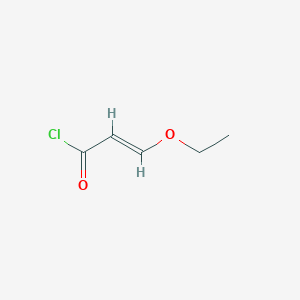

3-Ethoxyacryloyl chloride (CAS: 6191-99-7, molecular formula: C₅H₇ClO₂) is an α,β-unsaturated acyl chloride characterized by an ethoxy substituent on the α-carbon. This compound is widely utilized in organic synthesis, particularly in the preparation of heterocyclic compounds such as quinoline derivatives (e.g., pyriproxyfen analogs) , thiazole-based carbamides , and nucleoside analogs . Its synthesis typically involves the reaction of ethyl vinyl ether with oxalyl chloride or thionyl chloride , yielding a colorless to yellow liquid with a boiling point of 75°C at 10 mmHg .

Key properties include:

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (E)-3-Ethoxyacryloyl chloride can be synthesized through the reaction of (E)-3-ethoxyacrylic acid with thionyl chloride. The reaction typically involves refluxing the acid with thionyl chloride in an inert solvent such as dichloromethane. The reaction proceeds as follows: [ \text{(E)-3-Ethoxyacrylic acid} + \text{Thionyl chloride} \rightarrow \text{(E)-3-Ethoxyacryloyl chloride} + \text{Sulfur dioxide} + \text{Hydrogen chloride} ]

Industrial Production Methods: In an industrial setting, the production of (E)-3-ethoxyacryloyl chloride may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems can help control reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Análisis De Reacciones Químicas

Nucleophilic Acyl Substitution Reactions

3-Ethoxyacryloyl chloride undergoes rapid nucleophilic substitution at the carbonyl carbon due to the electron-withdrawing effects of both the ethoxy group and the α,β-unsaturated system.

Key Reaction Types:

-

Amidation : Reacts with primary amines (e.g., ethylamine) to form acrylamide derivatives. The reaction proceeds via a two-step nucleophilic addition-elimination mechanism (Fig. 1A) .

-

Esterification : Reacts with alcohols (e.g., ethanol) to yield acrylate esters. The reaction is exothermic and produces HCl gas :

Table 1: Comparative Reactivity of Acyl Chlorides

| Substrate | Reaction with Ethanol (Time) | Yield (%) | Byproducts |

|---|---|---|---|

| Ethanoyl chloride | 5 min | 95 | None |

| This compound* | 2–3 min | 88–92 | Oligomers (<5%) |

| *Predicted based on acryloyl chloride analogs . |

Conjugated System Reactivity

The α,β-unsaturated carbonyl group facilitates:

Michael Additions

Nucleophiles (e.g., amines, thiols) add to the β-position, forming substituted acrylates. For example, reaction with methyl propiolate under DABCO catalysis yields oxazolidine derivatives (Fig. 1B) :

Cycloadditions

Participates in Diels-Alder reactions with dienes (e.g., 1,3-butadiene) to form six-membered cyclic adducts.

Polymerization and Stability

This compound is prone to radical polymerization due to its acryloyl group. Stabilization requires inhibitors (e.g., hydroquinone, 0.05–2 wt%) and inert atmospheres . Thermal decomposition above 105°C generates HCl and oligomers.

Table 2: Polymerization Inhibition Efficiency

| Inhibitor | Concentration (wt%) | Polymerization Onset Temp (°C) |

|---|---|---|

| Hydroquinone | 0.1 | 120 |

| Phenothiazine | 0.2 | 135 |

| None | – | 80 |

Aplicaciones Científicas De Investigación

(E)-3-Ethoxyacryloyl chloride has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Utilized in the modification of biomolecules for studying biological processes.

Medicine: Investigated for its potential use in drug development and delivery systems.

Industry: Employed in the production of specialty polymers and materials with specific properties.

Mecanismo De Acción

The mechanism of action of (E)-3-ethoxyacryloyl chloride involves its reactivity towards nucleophiles and electrophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives. The presence of the ethoxy group and the double bond in the acrylate moiety also influences its reactivity and interactions with other molecules.

Comparación Con Compuestos Similares

Comparison with Similar Acyl Chlorides

Reactivity and Structural Features

3-Ethoxyacryloyl Chloride

- Structure: (E)-3-ethoxyprop-2-enoyl chloride, featuring an electron-donating ethoxy group conjugated to the carbonyl.

- Reactivity: The ethoxy group stabilizes the α,β-unsaturated system, directing nucleophilic attacks to the β-position. This is exploited in cyclization reactions (e.g., quinoline synthesis) .

- Applications : Key intermediate for pharmaceuticals, agrochemicals, and fluorescent probes .

Acetyl Chloride (CH₃COCl)

- Structure : Simpler acyl chloride without conjugated substituents.

- Reactivity : Highly reactive due to the absence of stabilizing groups; undergoes rapid acetylation with alcohols and amines.

- Applications : Common acetylating agent in dyestuffs and pharmaceuticals .

- Boiling Point : 51–52°C (lower volatility than this compound).

Trichloroacetyl Chloride (CCl₃COCl)

- Structure : Electron-withdrawing trichloromethyl group adjacent to the carbonyl.

- Reactivity : Extreme electrophilicity; reacts violently with water, releasing HCl. Used in synthesizing herbicides and stabilizers .

- Hazards : Highly corrosive (H314) and toxic; requires stringent handling .

3-Aryl-2-cyanoacryloyl Chlorides

- Structure: Features a cyano group at the β-position, enhancing electrophilicity.

- Reactivity : Participates in cyclocondensation reactions to form pyridine and thiazole derivatives .

- Applications : Anticancer and antimicrobial agents .

Key Research Findings

- Pharmaceutical Synthesis: this compound derivatives exhibit antiparasitic activity against Trypanosoma brucei (IC₅₀: 0.24 μM) and antileukemic effects (K563 cell line) .

- Safety Profile : Less volatile than acetyl chloride but requires inert storage (0–10°C) and moisture-free conditions .

- Industrial Use : Produced by TCI America (≥88% purity) and Chinese suppliers (99% purity) , reflecting regional quality variations.

Actividad Biológica

3-Ethoxyacryloyl chloride (C5H7ClO2) is a chemical compound that belongs to the family of acryloyl chlorides, which are known for their reactivity and potential biological activities. This compound has garnered attention for its applications in synthetic organic chemistry and its biological properties, particularly in antimicrobial activity. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

This compound is characterized by its unique structure, which includes an ethoxy group attached to an acryloyl moiety. The molecular weight of the compound is approximately 134.56 g/mol. Its chemical structure can be represented as follows:

- Molecular Formula : C5H7ClO2

- CAS Number : 6191-99-7

The presence of the acryloyl functional group is crucial for its reactivity in various chemical reactions, including polymerization and functionalization of other compounds.

Antimicrobial Properties

The biological activity of this compound has been primarily studied in the context of its antimicrobial properties. Research indicates that derivatives of acryloyl compounds exhibit significant antibacterial activity against various strains of bacteria. A study focused on methacryloyl derivatives highlighted that the presence of α, β-unsaturated carbonyl moieties is essential for antibacterial efficacy .

Case Study: Antibacterial Activity Evaluation

A series of experiments evaluated the antibacterial activity of this compound against several bacterial strains, including Bacillus cereus, Escherichia coli, and Staphylococcus aureus. The results are summarized in the following tables:

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|---|

| Bacillus cereus | 14 | 6.25 |

| E. coli | 19 | 3.13 |

| Staphylococcus aureus | 11 | 25 |

These findings suggest that this compound exhibits varying degrees of antibacterial activity depending on the bacterial strain tested.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the core structure of acryloyl compounds can significantly influence their biological activity. For instance, the introduction of different alkyl groups and functional groups can enhance or diminish their antimicrobial properties .

Polymerization and Biological Activity

Research has also explored the polymerization potential of this compound, leading to the synthesis of copolymers with enhanced biological activity. For example, copolymers formed with acrylic acid have shown promising results against selected microorganisms, including fungi and yeast . The synthesis and characterization of these polymers are critical for understanding their applications in biomedical fields.

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for 3-Ethoxyacryloyl chloride, and how can purity be validated?

- Answer : this compound is typically synthesized via the reaction of 3-ethoxyacrylic acid with thionyl chloride (SOCl₂), as described for analogous acyl chlorides . Post-synthesis, purity is validated using gas chromatography (GC) (min. 88% purity) and argentometric titration (min. 90% purity) . Ensure anhydrous conditions to prevent hydrolysis, and confirm structural integrity via NMR spectroscopy, as demonstrated in urea derivative syntheses .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Answer : Due to its corrosive and flammable nature (UN2920, Class 8/3), researchers must:

- Use NIOSH/EN 166-certified goggles, chemical-resistant gloves, and flame-retardant lab coats .

- Work in a fume hood to avoid inhalation of vapors (flash point: 25°C) .

- Store at 0–10°C under inert gas to prevent decomposition . Immediate decontamination protocols for skin/eye contact include rinsing with water for ≥15 minutes and seeking medical aid .

Q. How should researchers characterize the physicochemical properties of this compound?

- Answer : Key properties include:

- Boiling point : 75°C at 10 mmHg .

- Refractive index : 1.486–1.491 .

- Density : 1.14 g/cm³ .

- Stability: Decomposes in moisture; use Karl Fischer titration to monitor water content .

Advanced Research Questions

Q. What reaction mechanisms govern the reactivity of this compound in nucleophilic acyl substitutions?

- Answer : The electron-withdrawing ethoxy group activates the carbonyl, enhancing electrophilicity. In reactions with amines or alcohols, the chloride acts as a leaving group, forming esters or amides. Kinetic studies using silver cyanate (AgOCN) demonstrate its utility in generating isocyanates, with stereoelectronic effects influencing regioselectivity . Computational modeling (DFT) is recommended to map transition states and optimize yields .

Q. How can researchers resolve contradictions in reported stability data for this compound under varying conditions?

- Answer : Discrepancies in decomposition rates (e.g., moisture sensitivity vs. thermal stability) may arise from impurities or measurement techniques. Mitigation strategies:

- Standardize purity thresholds (≥88% GC) .

- Use controlled humidity chambers and TGA-DSC to assess thermal degradation thresholds .

- Cross-validate NMR and IR data to detect hydrolysis byproducts like 3-ethoxyacrylic acid .

Q. What methodologies are recommended for analyzing this compound’s role in multi-step syntheses (e.g., pharmaceuticals)?

- HPLC-MS : Monitor coupling reactions (e.g., with aminophosphonates) .

- In situ FTIR : Detect acyl chloride consumption in real-time .

- Design of Experiments (DoE) : Optimize molar ratios and catalysts (e.g., Pd/C in hydrogenation steps) .

Q. How can researchers ensure reproducibility in synthetic protocols involving this compound?

- Answer : Address methodological bias by:

- Documenting allocation concealment and blinding in catalytic studies to minimize observer bias .

- Reporting exclusion criteria for failed reactions (e.g., hydrolysis due to trace water) .

- Using standardized reagents (e.g., anhydrous solvents validated by molecular sieves) .

Q. Data Analysis & Reporting

Q. What statistical approaches are suitable for interpreting spectroscopic or chromatographic data from this compound experiments?

- Answer :

- Principal Component Analysis (PCA) : Differentiate batch variations in GC retention times .

- Error propagation analysis : Quantify uncertainty in titration-based purity assessments .

- ANOVA : Compare reaction yields across catalyst systems (e.g., SOCl₂ vs. PCl₅) .

Q. How should researchers present synthetic and analytical data to meet journal standards?

- Answer : Follow IUPAC guidelines :

- Include structural formulas, balanced equations with state symbols, and SI units.

- Use tables for kinetic data (e.g., rate constants) and figures for mechanistic schemes .

- Cite primary literature (e.g., synthesis protocols ) over vendor catalogs.

Propiedades

IUPAC Name |

(E)-3-ethoxyprop-2-enoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO2/c1-2-8-4-3-5(6)7/h3-4H,2H2,1H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFMFACMIOWQIPR-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C/C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6191-99-7, 99471-66-6 | |

| Record name | 3-Ethoxyacryloyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006191997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-ethoxyacryloyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.673 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Ethoxyacryloyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EK7NKC6WE4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.